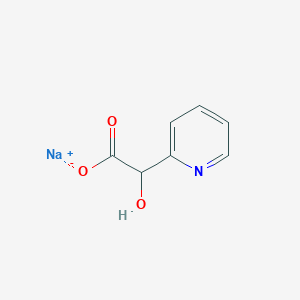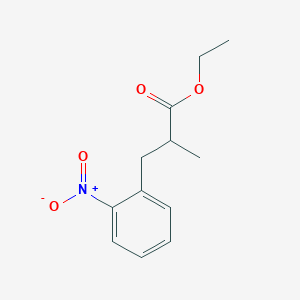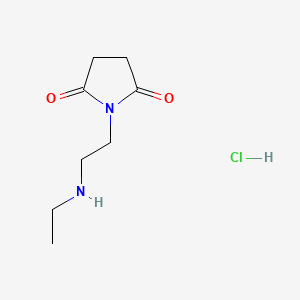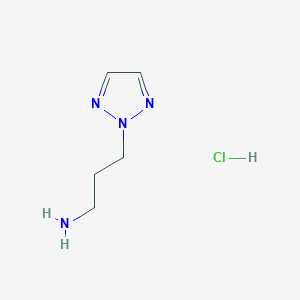
Sodium 2-hydroxy-2-(pyridin-2-yl)acetate
Vue d'ensemble
Description
Sodium 2-hydroxy-2-(pyridin-2-yl)acetate is a chemical compound with the CAS Number: 1706465-12-4 . It has a molecular weight of 175.12 and its IUPAC name is sodium 2-hydroxy-2-(pyridin-2-yl)acetate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Sodium 2-hydroxy-2-(pyridin-2-yl)acetate is1S/C7H7NO3.Na/c9-6(7(10)11)5-3-1-2-4-8-5;/h1-4,6,9H,(H,10,11);/q;+1/p-1 . This indicates the presence of a pyridine ring with a carboxyl group and a hydroxyl group attached to it. Physical And Chemical Properties Analysis
Sodium 2-hydroxy-2-(pyridin-2-yl)acetate is a powder that is stored at room temperature . Its molecular weight is 175.12 .Applications De Recherche Scientifique
-
Synthesis of Pyrimidines
- Field : Organic Chemistry
- Application : Sodium 2-hydroxy-2-(pyridin-2-yl)acetate may be involved in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
- Method : The exact method of how Sodium 2-hydroxy-2-(pyridin-2-yl)acetate is used in the synthesis of pyrimidines is not specified in the source .
- Results : Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
-
Catalyst in Acylation Reactions
- Field : Organic Chemistry
- Application : 2-Hydroxypyridine, which is structurally similar to Sodium 2-hydroxy-2-(pyridin-2-yl)acetate, is a bifunctional catalyst for a wide variety of acylation reactions .
- Method : The exact method of how 2-Hydroxypyridine is used as a catalyst in acylation reactions is not specified in the source .
- Results : The outcomes of these reactions are not specified in the source .
-
Synthesis of Imidazopyridines
- Field : Organic Chemistry
- Application : Imidazopyridines, which are structurally similar to Sodium 2-hydroxy-2-(pyridin-2-yl)acetate, can be synthesized via one-pot tandem cyclization/bromination .
- Method : The exact method of how Imidazopyridines are synthesized is not specified in the source .
- Results : The outcomes of these reactions are not specified in the source .
-
Inhibition of Collagen Prolyl-4-Hydroxylase
- Field : Biochemistry
- Application : Compounds structurally similar to Sodium 2-hydroxy-2-(pyridin-2-yl)acetate have been found to inhibit collagen prolyl-4-hydroxylase .
- Method : The exact method of how these compounds inhibit collagen prolyl-4-hydroxylase is not specified in the source .
- Results : The outcomes of these reactions are not specified in the source .
Safety And Hazards
Sodium 2-hydroxy-2-(pyridin-2-yl)acetate is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
sodium;2-hydroxy-2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.Na/c9-6(7(10)11)5-3-1-2-4-8-5;/h1-4,6,9H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTLWRWPVUXAKC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-hydroxy-2-(pyridin-2-yl)acetate | |
CAS RN |
1706465-12-4 | |
| Record name | sodium 2-hydroxy-2-(pyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)

![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
![6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1449274.png)




